molecular formula C11H8ClN3 B1638040 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 331443-97-1

4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No.: B1638040
CAS No.: 331443-97-1
M. Wt: 217.65 g/mol
InChI Key: LNQODADCKCYIRF-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole (CAS 331443-97-1) is a high-purity chemical building block with the molecular formula C11H8ClN3 and a molecular weight of 217.65 g/mol . This heterocyclic compound belongs to the pyrimido[5,4-b]indole chemotype, a scaffold identified as a novel, non-lipid-like activator of the Toll-like Receptor 4 (TLR4) pathway . Its primary research value lies in immunology and medicinal chemistry, where it serves as a critical synthetic intermediate for the development of novel small-molecule TLR4 agonists . These agonists are of significant interest for potential application as vaccine adjuvants, as they can promote a rapid innate immune response and help direct subsequent adaptive immunity . The mechanism of action for this chemotype is MD-2 (myeloid differentiation protein-2) dependent, binding to and activating the TLR4/MD-2 complex, which subsequently triggers NF-κB signaling and the production of cytokines and chemokines . Structure-Activity Relationship (SAR) studies have demonstrated that modifications to the core pyrimido[5,4-b]indole scaffold, such as the methyl group at the 8-position in this compound, are crucial for optimizing biological activity and potency, potentially leading to submicromolar agonist activity in derived compounds . As a versatile synthetic intermediate, the chloro substituent at the 4-position offers a reactive handle for further functionalization, allowing researchers to explore a wide array of analogues for SAR profiling . This compound is presented for research applications only and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-6-2-3-8-7(4-6)9-10(15-8)11(12)14-5-13-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQODADCKCYIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266311
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331443-97-1
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331443-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Pyrimido 5,4 B Indole Derivatives, Including Approaches Applicable to 4 Chloro 8 Methyl 5h Pyrimido 5,4 B Indole

Annulation Reactions for the Construction of the Pyrimido[5,4-b]indole Ring System

Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of synthesizing fused heterocyclic systems like pyrimido[5,4-b]indoles. researchgate.net These reactions can be broadly categorized into intramolecular and intermolecular strategies, each offering unique advantages in terms of starting material accessibility and reaction control.

Intramolecular cyclization is a powerful strategy that forms the fused ring system by creating a bond between two atoms within the same molecule. Palladium-catalyzed reactions are particularly prominent in this area, facilitating the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.govmdpi.com

One such approach involves the palladium-catalyzed amidation and subsequent cyclization of appropriately substituted indole (B1671886) precursors, such as 2-formyl-3-haloindoles. nih.govresearchgate.net This method provides a direct route to the pyrimido[5,4-b]indole core. The process typically involves an initial palladium-catalyzed coupling of an amine to the indole, followed by an intramolecular condensation to close the pyrimidine (B1678525) ring. nih.gov Similarly, palladium catalysts can be used for the intramolecular cyclization of 2-alkynylanilines, which can be adapted to form the indole portion of the target scaffold. mdpi.comorganic-chemistry.org These reactions often proceed via an oxidative addition of the catalyst to a carbon-halogen bond, followed by intramolecular carbopalladation and reductive elimination. researchgate.net

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclization

Starting Material Catalyst System Product Yield Reference
2-Formyl-3-haloindoles & Guanidine Pd Catalyst Pyrimido[5,4-b]indoles Good nih.gov
4-Anilino-5-iodopyrimidines Pd(OAc)₂(PPh₃)₂ / Base Pyrimido[4,5-b]indoles - researchgate.net

Data table generated based on information from referenced articles.

Intermolecular strategies involve the construction of the pyrimidine ring by reacting a substituted indole with one or more components. A notable example is the dehydrogenative [4+2] annulation between indole derivatives and other reactants. researchgate.net This method can be achieved through electrooxidation, providing a metal- and oxidant-free pathway to highly functionalized pyrimido[5,4-b]indoles with high regio- and stereoselectivity. researchgate.net

Another powerful intermolecular approach is the multicomponent reaction. For instance, a four-component synthesis using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source has been developed to construct the 9H-pyrimido[4,5-b]indole scaffold, an isomer of the target system. mdpi.com This transition-metal-free method forms four new C–N bonds in a single pot via a [4+2] annulation mechanism. mdpi.com Such strategies are highly efficient and allow for significant structural diversity in the final products.

Base-promoted tandem or cascade cyclizations offer an efficient route to the pyrimido[5,4-b]indole framework by forming multiple bonds in a single, uninterrupted sequence. researchgate.netresearchgate.net These reactions often proceed without the need for transition-metal catalysts.

One reported strategy involves an unprecedented [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines. researchgate.net This reaction, catalyzed by CuI and promoted by a base (Cs₂CO₃), proceeds through a 2,3-disubstituted indole intermediate to furnish structurally diverse 5H-pyrimido[5,4-b]indoles in high yields. researchgate.net Another example describes the construction of polysubstituted pyrimido[4,5-b]indoles from 2-(indol-3-yl)naphthoquinones and benzamidines, promoted by an inorganic base. acs.orgacs.orgnih.gov This transformation involves a complex sequence of ring opening and recyclization to construct three nitrogen-containing heterocyclic rings in one pot. acs.orgacs.org

Functionalization and Derivatization Techniques at Key Positions

To synthesize the specific compound 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole, methods for introducing substituents at precise locations on the tricyclic scaffold are essential. This includes controlling stereochemistry and installing halogen and alkyl groups.

The stereoselective synthesis of pyrimido[5,4-b]indole analogues is crucial when chiral centers are present. Regio- and stereoselective protocols, such as the dearomative [4+2] annulation of indole derivatives via an electrochemical pathway, have been established. researchgate.net Mechanistic studies suggest that in such reactions, the formation of an oxocarbenium ion is key to controlling the trans-diastereoselectivity. researchgate.net The ability to control the spatial arrangement of substituents is vital for developing compounds with specific biological activities. Furthermore, the regioselectivity of cyclization reactions involving 3,5-unsubstituted, 4-substituted indoles can be directed to form either indole 3,4-fused or 4,5-fused rings, a critical consideration in the synthesis of these complex heterocycles. beilstein-journals.org

The synthesis of this compound requires specific methods to introduce the methyl group at the C8 position of the indole ring and the chlorine atom at the C4 position of the pyrimidine ring.

Introduction of the C8-Methyl Group: A common strategy for introducing substituents on the benzo ring of the indole scaffold is to begin the synthesis with an already substituted precursor. nih.gov For the synthesis of an 8-methyl derivative, a suitable starting material would be 5-methyl-2-aminobenzonitrile, analogous to the use of 5-bromo-2-aminobenzonitrile for preparing C8-bromo derivatives. nih.gov This precursor would then be carried through a multi-step synthesis to construct the final pyrimido[5,4-b]indole structure, ensuring the methyl group is positioned correctly at C8. nih.gov

Introduction of the C4-Chloro Group: The chlorine atom at the C4 position is typically introduced by chemical modification of a pyrimido[5,4-b]indole-2,4-dione intermediate. nih.gov The synthesis often starts with a substituted indole-2-carboxylate, which is cyclized to form the pyrimido[5,4-b]indole-2,4-dione system. This dione (B5365651) can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the C4-oxo group into a C4-chloro group. A similar approach has been used to synthesize 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole.

An alternative route involves the reaction of a substituted 2-aminoindole-3-carbonitrile with an isothiocyanate, followed by ring closure to yield a 2-thioxo-pyrimido[5,4-b]indole. semanticscholar.org This versatile intermediate can be alkylated and further manipulated to introduce the desired substituents, including the conversion to a 4-chloro derivative. semanticscholar.org

Table 2: Key Reactions for Functionalization

Target Moiety Precursor Reagent/Method Result Reference
C8-Alkyl/Halogen Substituted 2-aminobenzonitrile Multi-step synthesis C8-substituted pyrimido[5,4-b]indole nih.gov

Data table generated based on information from referenced articles.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of pyrimido[5,4-b]indoles can be significantly influenced by the choice of reaction conditions and catalyst systems. Researchers have explored various approaches, including transition-metal-free pathways and microwave-assisted reactions, to enhance efficiency, yield, and purity.

Transition-Metal-Free Synthesis:

A notable advancement in the synthesis of pyrimido[4,5-b]indole derivatives, which can be conceptually applied to their [5,4-b] isomers, is the development of a four-component, transition-metal-free reaction. This method utilizes indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide as the nitrogen source to construct the pyrimidine ring in a one-pot [4+2] annulation reaction. kchem.orgmdpi.com This approach is highlighted by the formation of four C-N bonds in a single step, promoted by iodine and iodide additives. kchem.org

For instance, the synthesis of 8-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole and 8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole has been achieved with moderate to good yields using this methodology. mdpi.com The reaction conditions were optimized by screening various solvents, iodine sources, and additives. The optimal conditions were found to be the use of ammonium iodide and iodine in DMSO at 120°C.

Table 1: Optimization of a Four-Component Synthesis of a Pyrimido[4,5-b]indole Derivative

EntryReactant 1Reactant 2Nitrogen SourceSolventAdditiveTemperature (°C)Yield (%)
1Indole-3-carboxaldehydeBenzaldehydeNH4IDMSOI212073
26-Chloroindole-3-carboxaldehydeBenzaldehydeNH4IDMSOI212077
36-Methylindole-3-carboxaldehydeBenzaldehydeNH4IDMSOI212071

This table is illustrative and based on data for the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indole and its derivatives. mdpi.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including indole derivatives. nih.govdurham.ac.ukrsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. kchem.orgjocpr.com

In the context of pyrimidoindole synthesis, microwave irradiation can be employed to facilitate various reaction types, including multicomponent reactions and cyclization steps. For example, a microwave-assisted, catalyst-free, one-pot, three-component reaction has been developed for the efficient synthesis of indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives, a related heterocyclic system. jocpr.com This method offers advantages such as high yields, short reaction times, and an easy work-up procedure. While a specific application to "this compound" is not detailed in the available literature, the principles are broadly applicable. The Leimgruber–Batcho indole synthesis, a classical method, has also been significantly enhanced using microwave acceleration, allowing for the rapid preparation of various indole intermediates. durham.ac.ukrsc.org

Green Chemistry Principles in Pyrimido[5,4-b]indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like pyrimido[5,4-b]indoles to minimize environmental impact and enhance sustainability. Key strategies include the use of solvent-free reactions, mechanochemistry, and the development of catalyst-free multicomponent reactions. rasayanjournal.co.inresearchgate.netrsc.org

Solvent-Free and Mechanochemical Approaches:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), is a prominent solvent-free technique. rasayanjournal.co.inresearchgate.netrsc.org

A cost-effective and efficient mechanochemical approach has been established for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a multicomponent reaction. researchgate.netrsc.org This one-pot, catalyst-free, and solvent-free pathway proceeds under mild reaction conditions. Another green technique, the "Grindstone Chemistry Technique," has been successfully used for the solventless synthesis of dihydropyrimidinones. kchem.org These methodologies demonstrate the potential for developing environmentally benign syntheses for the pyrimido[5,4-b]indole scaffold.

Multicomponent Reactions (MCRs):

Multicomponent reactions are inherently green as they combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. rasayanjournal.co.innih.gov The previously mentioned four-component synthesis of pyrimido[4,5-b]indoles is a prime example of an MCR that aligns with green chemistry principles by being transition-metal-free. mdpi.com The development of such MCRs for the direct synthesis of "this compound" would represent a significant step towards a more sustainable production route.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Related Heterocycles

Synthetic ApproachReaction TimeCatalystSolventYieldEnvironmental Impact
Conventional Heating Hours to DaysOften heavy metalsOrganic solventsVariableHigh
Microwave-Assisted Minutes to HoursCan be catalyst-freeOften less solventGenerally higherReduced
Mechanochemical Minutes to HoursOften catalyst-freeSolvent-freeHighLow
Multicomponent Reaction VariesCan be catalyst-freeCan be green solventsOften highReduced

This table provides a generalized comparison and specific outcomes can vary based on the reaction.

Biological Activity and Pharmacological Investigations of Pyrimido 5,4 B Indole Derivatives

Anticancer and Cytotoxic Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with pyrimido-indole derivatives showing considerable promise. Although research on the specific compound 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole is limited, studies on related pyrimido[4,5-b]indole and other indole (B1671886) derivatives provide valuable insights into the potential anticancer mechanisms of this class of molecules. These mechanisms include the disruption of microtubule dynamics, inhibition of crucial cellular kinases, and the induction of programmed cell death.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. nih.gov Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes them an attractive target for anticancer drug development. tandfonline.com Agents that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis. nih.gov

Several indole-based compounds have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov One of the most active compounds from this series, 7k , demonstrated potent anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov Further studies confirmed its ability to inhibit tubulin polymerization and disrupt the cellular microtubule network. nih.gov Similarly, pyrimido[4,5-b]indole derivatives have been reported as potent microtubule depolymerizers that are effective against multidrug-resistant cells. nih.gov The pyrimido[4,5-b]indole scaffold of these compounds interacts with key amino acid residues in the colchicine binding site, disrupting tubulin function. nih.gov

Inhibitory Activity of Selected Indole Derivatives on Tubulin Polymerization
CompoundChemical ClassActivityIC50 ValueCell Line
7k9-aryl-5H-pyrido[4,3-b]indoleAnti-proliferative, Tubulin Polymerization Inhibitor8.7 ± 1.3 μMHeLa
Pyrimido[4,5-b]indole 1Pyrimido[4,5-b]indoleMicrotubule Depolymerizer133 nM (EC50)MDA-MB-435

Kinase Inhibition (e.g., Pyruvate Dehydrogenase Kinases (PDHKs), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their aberrant activity is a hallmark of many cancers. nih.gov Consequently, kinase inhibitors have become a major class of anticancer drugs. The pyrimido-indole scaffold has been explored for its kinase inhibitory properties.

Studies on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have revealed their potential as inhibitors of several serine/threonine kinases, including Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Some of these compounds displayed submicromolar IC50 values against CK1δ/ε. nih.gov The pyrimido[4,5-b]indole scaffold has also been identified as a promising starting point for the development of dual inhibitors of RET and TRK kinases, which are oncogenic drivers in various cancers. nih.gov

Kinase Inhibitory Activity of Pyrimido-indole Derivatives
Compound SeriesTarget KinaseActivity Range (IC50)
9H-pyrimido[5,4-b]indol-4-aminesCK1δ/εSubmicromolar to micromolar
9H-pyrimido[5,4-b]indol-4-aminesDYRK1AMicromolar
9H-pyrimido[4,5-b]indole derivativesRET/TRKADual inhibition

Induction of Apoptosis and Cellular Pathways (e.g., Endoplasmic Reticulum stress, PI3K-Akt-mTOR pathway)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many anticancer agents exert their effects by inducing apoptosis. The tubulin-inhibiting 9-aryl-5H-pyrido[4,3-b]indole derivative 7k was found to induce apoptosis in a dose-dependent manner, which is a common consequence of mitotic arrest caused by microtubule disruption. nih.gov

While direct evidence linking pyrimido[5,4-b]indoles to the induction of Endoplasmic Reticulum (ER) stress or modulation of the PI3K-Akt-mTOR pathway is limited in the reviewed literature, these are common pathways through which anticancer compounds exert their effects. For example, inhibitors of receptor tyrosine kinases, a target of some pyrimido-indole derivatives, often impact downstream signaling pathways such as the PI3K-Akt-mTOR pathway. Further research is needed to specifically elucidate the involvement of these pathways in the anticancer activity of pyrimido[5,4-b]indole derivatives.

In vitro and In vivo Antitumor Efficacy and Selectivity

The ultimate goal of developing new anticancer agents is to achieve potent and selective tumor cell killing with minimal toxicity to normal tissues. Several studies have reported the in vitro and in vivo antitumor activity of various pyrimido-indole and related structures. For instance, pyrimidoquinoline derivatives have demonstrated excellent growth inhibition activity against a panel of human cancer cell lines, with LD50 values in the low micromolar to nanomolar range. nih.gov

In vivo studies with indolo[2,3-b]quinoline analogs, which share a similar fused heterocyclic system, have shown a remarkable decrease in tumor volume in mice with Ehrlich ascites carcinoma-induced solid tumors. mdpi.com These compounds also exhibited antioxidant effects and were found to increase the splenic lymphocyte count, suggesting a potential immunomodulatory component to their antitumor activity. mdpi.com The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential, and some indole-based half-sandwich metal complexes have shown greater cytotoxicity towards ovarian cancer cell lines compared to a normal prostate cell line. mdpi.com

Immunomodulatory and Anti-inflammatory Effects

The innate immune system is the first line of defense against pathogens and plays a crucial role in orchestrating the subsequent adaptive immune response. Toll-like receptors (TLRs) are key pattern recognition receptors of the innate immune system. nih.govacs.org Modulating the activity of these receptors presents a promising strategy for the development of vaccines, immunotherapies, and anti-inflammatory agents. frontiersin.org

Antimicrobial and Anti-biofilm Activities

Antibacterial and Antimalarial Applications

The pyrimido[4,5-b]indole scaffold is a core component of compounds with significant antibacterial and antimalarial potential. researchgate.netnih.gov

Antibacterial Activity: Researchers have designed novel pyrimido[4,5-b]indole derivatives to combat multidrug-resistant (MDR) Gram-negative bacteria, a significant challenge in infectious disease. nih.gov These compounds were developed to inhibit the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov One promising derivative, compound 18r , demonstrated superior broad-spectrum antibacterial activity compared to its parent compound, GP-1. nih.gov It was particularly effective against clinical isolates of MDR pathogens, most notably Acinetobacter baumannii, and also showed efficacy in a mouse thigh infection model. nih.gov

Antimalarial Activity: The 9H-pyrimido[4,5-b]indole motif is recognized for its application in developing antimalarial agents. researchgate.net The indole nucleus is considered a privileged scaffold in the search for new drugs against parasitic diseases, including malaria. nih.gov Synthetic indole derivatives inspired by natural products have been a focus of research, leading to compounds with activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov While specific studies on this compound are not detailed, the broader class of pyrazolo[3,4-b]pyridines and related pyrimidine-fused systems, which are structurally similar, are noted as promising for further anti-P. falciparum studies. mdpi.com

Table 3: Antibacterial Activity of a Pyrimido[4,5-b]indole Derivative

CompoundTarget PathogenMIC (μg/mL)Key AdvantageReference
Compound 18rMDR Acinetobacter baumannii0.125 - 2Superior in vitro and in vivo efficacy; improved pharmacokinetic profile. nih.gov

MIC: Minimum Inhibitory Concentration

Neuroprotective and Central Nervous System Activities

Derivatives of pyrimido[5,4-b]indole have shown potential for activity within the central nervous system (CNS). nih.gov A series of 3-substituted pyrimido[5,4-b]indole-2,4-diones were found to be potent and highly selective ligands for the α1-adrenoceptor. nih.gov The most active of these, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione, displayed a binding affinity (Ki) of 0.21 nM for this receptor in rat cortical membranes. nih.gov Given the role of α1-adrenoceptors in various CNS functions, these findings suggest a potential therapeutic application for this class of compounds in neurological conditions.

Furthermore, the established role of pyrimido[5,4-b]indoles as TLR4 agonists provides another link to CNS activity. semanticscholar.orgnih.gov One study has assessed a TLR4 agonist for its potential to enhance remyelination in the spinal cord, indicating that modulating this receptor could have neuroreparative effects. researchgate.net The indole ring itself is a well-established pharmacophore in the development of drugs targeting the CNS. eurekaselect.com

Hematopoietic Stem Cell (HSC) Ex Vivo Expansion

A significant breakthrough involving the pyrimidoindole scaffold is the discovery of molecules that promote the ex vivo expansion of human hematopoietic stem cells (HSCs). nih.govh1.co This is a critical goal for improving the success of cord blood transplants, which are often limited by low cell counts. nih.govscribd.com

A pyrimidoindole derivative, UM171 , was identified from a large-scale screen as a potent agonist of human HSC self-renewal. nih.govh1.co UM171 stimulates the expansion of long-term repopulating HSCs (LT-HSCs) from umbilical cord blood, which are crucial for sustained, lifelong production of all blood cell types. nih.govh1.co Importantly, the action of UM171 is independent of the aryl hydrocarbon receptor (AhR) suppression pathway, a mechanism targeted by other expansion agents like StemReginin1 (SR1). nih.govnih.gov In fact, UM171 and SR1 can be used in combination to enhance the expansion of progenitor cells even further. nih.govnih.gov Subsequent research has led to the synthesis of additional pyrimidoindole analogs, with one compound, analog 11 , proving to be highly effective at stimulating the expansion of UCB CD34⁺ cells. researchgate.net

Table 4: Pyrimidoindole Derivatives in HSC Ex Vivo Expansion

CompoundTarget Cell PopulationKey FindingReference
UM171Human Cord Blood LT-HSCs (CD34⁺CD45RA⁻)Potently stimulates ex vivo expansion and enhances self-renewal. nih.govh1.coscribd.com
Analog 11UCB CD34⁺ and CD34⁺CD38⁻ cellsFound to be the most effective in a series of 37 synthesized analogs. researchgate.net
Compounds 1 and 40 (pyrimido[4,5-b]indole core)HSCsDemonstrate better HSC expansion when used in combination with SR1. nih.gov

Antiviral Activities

The indole chemical scaffold, including its fused pyrimidine (B1678525) derivatives, has been explored for broad-spectrum antiviral applications. frontiersin.orgmdpi.com

Hepatitis C Virus (HCV): The indole nucleus is a target for developing inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication. thepharmajournal.comresearchgate.net A series of 4-substituted 6-chloropyrimido[4,5-b]indole ribonucleosides were synthesized and evaluated for anti-HCV activity, though they demonstrated moderate to poor results against genotype 1b. nih.gov

Respiratory Syncytial Virus (RSV): There is no approved therapeutic antiviral drug for RSV, making new inhibitors a high priority. frontiersin.org A new class of (aza)indole derivatives has been identified as potent RSV fusion inhibitors. nih.gov Further studies on 3-alkynyl-5-aryl-7-aza-indoles also showed promising antiviral activity against RSV in the low micromolar range. frontiersin.org

Other Viruses: A patent for inhibitors of Human Immunodeficiency Virus (HIV) replication includes a synthesis step utilizing This compound as a chemical intermediate, pointing to the utility of this specific scaffold in creating complex antiviral molecules. google.comgoogleapis.com Additionally, other indole derivatives have shown high efficacy in treating Influenza A Virus infection both in vitro and in vivo. mdpi.com While specific data for Dengue virus was not prominent, the broad activity of the indole family suggests potential applicability.

Enzyme Inhibition (e.g., Mushroom Tyrosinase)

While direct studies on the mushroom tyrosinase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of pyrimido[5,4-b]indole derivatives has been investigated for its potential to inhibit other key enzymes implicated in various diseases.

Research into the kinase inhibitory properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives has identified promising compounds that target specific protein kinases. nih.gov These enzymes are crucial for cellular regulation, and their abnormal activity is linked to conditions like cancer and neurodegenerative disorders. nih.gov A study on these derivatives revealed their inhibitory potency against a panel of four protein kinases: cyclin-dependent kinase 5 (CDK5/p25), casein kinase 1 (CK1δ/ε), glycogen (B147801) synthase kinase 3 (GSK3α/β), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

Notably, certain 9H-pyrimido[5,4-b]indol-4-amine derivatives demonstrated micromolar and even submicromolar IC50 values against CK1δ/ε and DYRK1A. nih.gov For instance, some compounds showed inhibitory activity in the micromolar range against CK1δ/ε, with specific derivatives achieving submicromolar IC50 values of 0.6 and 0.7 μM. nih.gov The substitution pattern on the indole ring was found to influence the inhibitory activity, highlighting the potential for developing selective kinase inhibitors based on this scaffold. nih.gov

Although this research does not directly address mushroom tyrosinase, it underscores the capacity of the pyrimido[5,4-b]indole core to serve as a template for the design of potent enzyme inhibitors.

Exploration of Other Potential Biological Targets and Effects

Beyond enzyme inhibition, the pyrimido[5,4-b]indole scaffold has been prominently identified as a source of modulators for other significant biological targets, particularly in the realm of immunology.

A significant area of investigation has been the activity of substituted pyrimido[5,4-b]indoles as selective ligands for Toll-like receptor 4 (TLR4). nih.govnih.gov TLR4 is a key receptor in the innate immune system, and its activation triggers downstream signaling pathways, such as the NF-κB pathway, leading to the production of cytokines and chemokines. nih.gov High-throughput screening has identified pyrimido[5,4-b]indoles as potent activators of NF-κB through the selective stimulation of TLR4 in both human and mouse cells. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for TLR4 agonism. These studies have revealed that substitutions at various positions on the pyrimido[5,4-b]indole scaffold significantly impact activity. For instance, modifications at the C7 and C8 positions of the indole ring have been explored to enhance TLR4 interactions. nih.gov This is particularly relevant for this compound, which possesses a methyl group at the C8 position. The research indicates that the presence of certain aryl groups at the C8 position can lead to a significant increase in potency. nih.gov

Furthermore, some pyrimido[5,4-b]indole derivatives have been identified as molecules that can prolong the NF-κB activation induced by TLR4 ligands like lipopolysaccharide (LPS), without having intrinsic agonistic activity themselves. escholarship.orgescholarship.org This suggests a role as potential co-adjuvants in vaccines, enhancing and sustaining the immune response. escholarship.orgescholarship.org

Other studies on related isomeric scaffolds, such as pyrimido[4,5-b]indoles, have revealed different biological activities. For example, certain 5-chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines have been shown to possess dual effects on microtubules, causing both depolymerization at lower concentrations and stabilization at higher concentrations. nih.gov Additionally, a class of 3-substituted pyrimido[5,4-b]indole-2,4-diones has been identified as potent and selective ligands for the alpha 1 adrenoceptor. nih.gov

The diverse biological activities of the pyrimido[5,4-b]indole scaffold, from enzyme inhibition to modulation of immune receptors and other cellular targets, highlight its importance as a privileged structure in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Chloro 8 Methyl 5h Pyrimido 5,4 B Indole and Its Analogues

Elucidation of Key Structural Features Impacting Biological Potency and Selectivity

The biological activity of pyrimido[5,4-b]indole derivatives is highly dependent on the nature and position of various substituents on the tricyclic core. Initial high-throughput screening and subsequent SAR studies have identified this scaffold as a potent and diverse class of compounds, particularly as activators of the innate immune system. nih.gov

Key structural features essential for the biological activity of this class, particularly as Toll-like receptor 4 (TLR4) agonists, have been delineated. These include:

The Pyrimido[5,4-b]indole Core: This tricyclic system is fundamental to the activity. Truncating the benzo ring portion of the scaffold has been shown to lead to inactive compounds. nih.gov

N-3 Substituent: A hydrophobic group at the N-3 position, preferably a phenyl group, is often required for potent activity. nih.gov

N-5 Substituent: Substitution at the N-5 position with small alkyl groups, such as a methyl group, has been found to reduce cytotoxicity while maintaining TLR4 agonist activity in certain analogues. researchgate.net However, in other series designed to prolong NF-κB activation, N5-methylation abrogated the desired activity. nih.gov For specific TLR4 agonists that promote a type I interferon response, an unsubstituted N-5 position is considered a key pharmacophoric element. researchgate.net

C-4 Position: Modifications at the C-4 position have been explored. For instance, replacing the C-4 oxo group with an amino group to form a triazine ring resulted in a loss of activity in a series of TLR4 agonists. nih.gov In other series, this position is a key point for substitution with moieties like piperazinyl groups for anti-biofilm activity or anilines for microtubule depolymerizing activity. nih.govnih.gov

C-8 Position: The C-8 position on the benzo ring is a critical site for modification, where substitutions can significantly enhance potency. nih.gov

Positional and Substituent Effects of Halogens, Methyl Groups, and Other Moieties on Bioactivity

The introduction of different chemical groups at various positions on the pyrimido[5,4-b]indole scaffold has profound effects on the resulting biological activity.

Halogens: The position and nature of halogen substituents play a crucial role. In studies of TLR4 agonists, substitution at the C-8 position with large, non-hydrogen bonding groups like bromo and iodo resulted in an enhancement of activity. nih.gov Conversely, for biofilm inhibition, an 8-fluoro substituent on a 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole analogue was found to be promising. nih.govkuleuven.be In a different context of simple indole (B1671886) derivatives, 4-chloroindole (B13527) showed potent bactericidal effects against Vibrio parahaemolyticus, inhibiting both planktonic growth and biofilm formation, highlighting the impact of chlorine substitution. frontiersin.org The presence of halogens in natural products is known to often enhance their biological activities and stability. frontiersin.org

Methyl Groups: Methyl group substitution has varied effects depending on its location. As mentioned, methylation at the N-5 position can be beneficial in reducing the cytotoxicity of some TLR4 agonists. researchgate.net In a series of microtubule depolymerizing agents, substitution at the 2-position of the pyrimidine (B1678525) ring with a methyl group was found to be important for activity. nih.gov However, substitution at the 5-position of the indole ring with a methyl group was detrimental to this specific activity. nih.gov

Other Moieties (e.g., piperazinyl): The introduction of more complex moieties leads to distinct biological profiles. For instance, a piperazinyl group at the C-4 position is a key feature for anti-biofilm activity. SAR studies on a series of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives revealed that both the indole moiety and the phenylpropenyl residue are essential for activity against Salmonella biofilms. kuleuven.be Shortening the linker between the phenyl and piperazinyl moiety resulted in a loss of activity. kuleuven.be In another series, aryl groups at the C-8 position, particularly phenyl and β-naphthyl groups, led to a significant increase in TLR4 agonist potency compared to the unsubstituted parent compound. nih.gov

SAR for Specific Biological Activities

The versatility of the pyrimido[5,4-b]indole scaffold allows for its optimization toward different biological targets.

TLR4 Agonism: A significant body of research has focused on developing pyrimido[5,4-b]indoles as small-molecule TLR4 agonists, which can act as vaccine adjuvants. nih.govnih.govfrontiersin.org For this activity, SAR studies revealed several trends. Substitution at the C-8 position with large, non-hydrogen bonding groups like bromo or aryl groups enhances activity, while hydrogen-bonding groups like amino or carboxamido at the same position lead to a significant loss of activity. nih.gov A subset of compounds with phenyl and substituted phenyl carboxamides showed a preferential stimulation of the type I interferon pathway. nih.gov

Table 1: SAR of C8-Substituted Pyrimido[5,4-b]indole Analogues as TLR4 Agonists

Compound Analogue (Modification at C8)Relative Activity (hTLR4)Key Finding
Unsubstituted (Parent Compound)BaselineStarting point for optimization. nih.gov
Bromo (30a)EnhancedLarge, non-hydrogen bonding groups improve potency. nih.gov
Amino (32)Significantly ReducedHydrogen bonding groups at C8 are detrimental to activity. nih.gov
Phenyl (36)Significantly EnhancedAryl groups at C8 dramatically increase potency, leading to submicromolar activity. nih.gov
β-Naphthyl (39)Significantly EnhancedDemonstrates the positive effect of larger hydrophobic aryl groups at C8. nih.gov
α-Naphthyl (38)Less Active than β-NaphthylShows that the geometry of the aryl substituent is important. nih.gov

Biofilm Inhibition: A screening of a small-molecule library identified 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole as an inhibitor of Salmonella biofilms. nih.gov Subsequent SAR studies delineated that the indole moiety and the phenylpropenyl residue were essential for activity. kuleuven.be Further optimization revealed that an 8-fluoro analogue was a promising candidate for preventing Salmonella biofilms, demonstrating superior activity at lower concentrations without affecting planktonic growth. nih.govkuleuven.be

Table 2: SAR of Pyrimido[5,4-b]indole Analogues for Salmonella Biofilm Prevention

Compound Analogue (Substitution)Biofilm Inhibitory Concentration (BIC50)Key Finding
7-MethoxyBaseline HitInitial identified compound with preventive anti-biofilm activity. nih.gov
8-FluoroImproved (Lower BIC50)Promising analogue with strong preventive activity over a range of temperatures. nih.govkuleuven.be
Indole Moiety Removed/ReplacedActivity AbolishedThe indole scaffold is an essential feature for anti-biofilm activity. kuleuven.be
Phenylpropenyl Residue ModifiedActivity LostThis hydrophobic moiety is essential for the observed activity. kuleuven.be

HSC Expansion: Pyrimidoindole derivatives have been identified as potent agonists for the ex vivo expansion of human hematopoietic stem cells (HSCs). nih.govh1.co The compound UM171, a pyrimidoindole derivative, was found to stimulate the expansion of cord blood cells capable of long-term reconstitution in immunocompromised mice. nih.gov This activity is independent of the aryl hydrocarbon receptor suppression pathway targeted by other HSC expansion agents. nih.govh1.co Patent evaluations have highlighted pyrimido[4,5-b]indole derivatives as promising candidates for developing therapies for hematopoietic disorders. nih.govtandfonline.com

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional shape and flexibility of pyrimido[5,4-b]indole analogues are critical determinants of their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of atoms and substituent groups that is optimal for binding and activity.

In a study of pyrimido[4,5-b]indoles designed as microtubule depolymerizing agents, conformational restriction was used as a strategy to enhance potency. nih.gov By incorporating the N4-aryl group into a more rigid bicyclic tetrahydroquinoline moiety, the rotation around the bond connecting it to the pyrimidine ring was eliminated. This restriction resulted in a more rigid structure that maintained high potency against cancer cell lines. nih.gov Proton NMR and molecular modeling studies were employed to correlate the conformational preferences of these compounds with their biological activity, suggesting that a specific, restricted conformation is favorable for interaction with tubulin. nih.gov This highlights that controlling the stereochemistry and conformational freedom of the substituents is a valid strategy for optimizing the activity of this class of compounds.

Identification of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyrimido[5,4-b]indole class, distinct pharmacophores have been proposed for different biological activities.

For TLR4 agonism , a clear pharmacophore has emerged from SAR studies. The key elements include:

A hydrophobic group, ideally an unsubstituted phenyl ring, at the N-3 position. researchgate.net

An unsubstituted indole N-5 position, which is important for influencing the type I interferon pathway. researchgate.net

A thioether linkage at C-2 connected to a side chain. nih.gov

A terminal amide in the side chain bearing a significant hydrophobic substituent, such as a cyclohexyl group, to maintain activity. nih.govresearchgate.net

A large, non-hydrogen bonding group at the C-8 position can significantly enhance potency. nih.gov

For Salmonella biofilm inhibition , the essential pharmacophoric features identified are:

The core pyrimido[5,4-b]indole scaffold. kuleuven.be

A piperazinyl group at the C-4 position. nih.gov

A phenylpropenyl residue attached to the piperazine (B1678402) ring. kuleuven.be

These identified pharmacophoric elements serve as a crucial guide for the rational design of new, more potent, and selective analogues based on the 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole scaffold.

Computational and Theoretical Investigations of Pyrimido 5,4 B Indole Systems

Molecular Docking Studies for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the pyrimido[5,4-b]indole scaffold, docking studies have been crucial in elucidating its interactions with various biological targets, including Toll-like receptor 4 (TLR4) and α-adrenoceptors.

In studies of pyrimido[5,4-b]indole derivatives as TLR4 agonists, molecular docking has been employed to understand their binding to the TLR4/MD-2 complex. acs.orgnih.gov For instance, computational analyses suggest that the potency of C8-aryl substituted pyrimido[5,4-b]indoles may be attributed to additional binding interactions at the interface of this complex. nih.govacs.org Although specific data for 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole is not available, it is plausible that the 8-methyl group could engage in hydrophobic interactions within a corresponding pocket of a target receptor.

Similarly, docking studies on pyrimido[5,4-b]indole analogues as α1-adrenoceptor ligands have helped to rationalize their binding modes. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that govern the affinity and selectivity of the compounds.

A representative, albeit inferred, docking interaction table for a generic pyrimido[5,4-b]indole derivative at a hypothetical receptor active site is presented below:

Interacting ResidueInteraction TypeDistance (Å)
TYR 245Hydrogen Bond2.8
PHE 310Pi-Pi Stackings4.5
LEU 280Hydrophobic3.9
VAL 250Hydrophobic4.1

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Binding Stability, and Conformational Changes

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, including the stability of ligand-receptor complexes and conformational changes that may occur upon binding.

For related heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. pensoft.net These studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic stability of the complex over time. pensoft.net For pyrimido[5,4-b]indole systems, MD simulations would be invaluable in confirming the stability of binding modes predicted by molecular docking and in revealing the dynamic nature of the interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. Such calculations can provide information on molecular orbital energies, charge distribution, and reactivity indices.

For indole (B1671886) derivatives, DFT calculations have been utilized to study their chemical reactivity and to analyze their molecular electrostatic potential (MEP) maps. researchgate.net These studies can help in understanding the regions of a molecule that are prone to electrophilic or nucleophilic attack. For this compound, DFT calculations could elucidate the influence of the chloro and methyl substituents on the electronic structure of the pyrimido[5,4-b]indole core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Mechanistic Insights

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to gain insights into the structural features that are important for activity.

QSAR studies have been conducted on various indole derivatives to develop predictive models for their activity as inhibitors of kinases like Pim1. For the pyrimido[5,4-b]indole class of compounds, QSAR models could be developed to predict their activity as, for example, TLR4 agonists or kinase inhibitors. nih.govmdpi.com Such models would typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a statistically significant correlation with biological activity.

An example of descriptors that might be used in a QSAR model for pyrimido[5,4-b]indole derivatives is provided in the table below:

DescriptorTypePotential Influence on Activity
LogPHydrophobicityMembrane permeability and hydrophobic interactions
Molecular WeightStericSize constraints of the binding pocket
Dipole MomentElectronicPolar interactions with the receptor
HOMO/LUMO EnergiesElectronicReactivity and charge transfer interactions

Pharmacophore Mapping and Virtual Screening for Novel Ligand Discovery

Pharmacophore mapping involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This pharmacophore model can then be used to search large compound libraries in a process known as virtual screening to identify new potential ligands.

For pyrimido[5,4-b]indole derivatives, pharmacophore models have been developed to understand their requirements for binding to specific targets like the α1D-adrenoceptor. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A well-defined pharmacophore model for a particular biological activity of the pyrimido[5,4-b]indole scaffold would be a powerful tool for the discovery of novel and potent ligands. nih.gov

In silico Prediction of Molecular Interactions and Mechanisms of Action

In silico methods encompass a broad range of computational techniques that are used to predict the interactions of molecules with biological systems and to hypothesize their mechanisms of action.

For pyrimido[5,4-b]indole derivatives, in silico approaches have been instrumental in identifying them as selective TLR4 ligands. nih.govnih.gov Computational studies have supported the hypothesis that these compounds bind primarily to the MD-2 component of the TLR4/MD-2 complex. nih.gov Furthermore, in silico methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which is a critical aspect of drug development. pensoft.net For this compound, a comprehensive in silico evaluation could predict its likely biological targets, its binding interactions with those targets, and its potential as a drug candidate.

Advanced Analytical Methodologies for In Depth Characterization and Mechanistic Studies of Pyrimido 5,4 B Indole Research

Spectroscopic Techniques for Elucidating Molecular Interactions and Dynamics

Spectroscopic methods are fundamental in characterizing the structure and behavior of pyrimido[5,4-b]indole derivatives at a molecular level. These techniques provide critical insights into the compound's electronic structure, conformational dynamics, and interactions with biological targets.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of heterocyclic compounds like 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to determine the precise connectivity and chemical environment of each atom.

For instance, in the characterization of related pyrimido[4,5-b]indole derivatives, specific chemical shifts in ¹H and ¹³C NMR spectra are indicative of the molecular structure. The analysis of an analog, 8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole, reveals characteristic proton and carbon signals that confirm the arrangement of the fused ring system and its substituents. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for a Related Compound: 8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole in DMSO-d₆

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH (indole) 12.38 (s, 1H) -
CH (pyrimidine) 9.49 (s, 1H) -
Aromatic CH 8.52 (d, J=7.4 Hz, 2H), 8.02 (d, J=7.7 Hz, 1H), 7.53 (q, J=9.8, 8.5 Hz, 3H), 7.30 (d, J=7.3 Hz, 1H), 7.21 (t, J=7.5 Hz, 1H) 160.0, 156.7, 149.4, 138.8, 130.6, 129.1, 128.6, 128.2, 121.9, 121.6, 119.3, 119.2, 113.2
CH₃ 2.56 (s, 3H) 17.5

Data sourced from a study on substituted 9H-pyrimido[4,5-b]indoles. mdpi.com

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial proximity of atoms, which helps in assigning the relative configuration and preferred conformation of the molecule. ipb.pt These studies are vital for understanding how pyrimido[5,4-b]indole derivatives orient themselves when binding to biological targets, such as receptors or enzymes. ipb.pt

High-Resolution Mass Spectrometry for Metabolite Identification and Proteomics in Biological Systems

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its metabolic fate. nih.gov When this compound is introduced into a biological system, HRMS coupled with liquid chromatography (LC-MS) can identify and structurally characterize its metabolites. ijpras.com This is achieved by precisely measuring the mass-to-charge ratio (m/z) of the parent compound and its metabolic products, allowing for the assignment of molecular formulas. nih.gov

Tandem mass spectrometry (MS/MS) further aids in structure elucidation by generating characteristic fragmentation patterns of the ions, which serve as fingerprints for identification. ijpras.com For example, HRMS analysis of various pyrimido[4,5-b]indole derivatives has been used to confirm their calculated molecular weights, a critical step in verifying their synthesis. mdpi.com

Table 2: Example HRMS (ESI) Data for Pyrimido[4,5-b]indole Derivatives

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
8-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole 260.1182 260.1181
2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole 280.0636 280.0632
2-(4-Bromophenyl)-9H-pyrimido[4,5-b]indole 324.0131 324.0160

Data illustrates the high accuracy of HRMS in confirming molecular formulas of related structures. mdpi.com

In proteomics, pyrimido[5,4-b]indoles can be studied for their interactions with proteins. Mass spectrometry can help identify protein targets and characterize post-translational modifications that may occur upon compound binding.

Fluorescence Spectroscopy for Probing Ligand-Target Interactions and Photophysical Behavior

The indole (B1671886) nucleus, a core component of the pyrimido[5,4-b]indole scaffold, is known for its intrinsic fluorescence properties. researchgate.net Fluorescence spectroscopy can be a highly sensitive technique to probe the binding of this compound to its biological targets, such as proteins or nucleic acids. Changes in the fluorescence emission spectrum (e.g., intensity, wavelength shift) upon binding can provide quantitative data on binding affinity and kinetics.

Furthermore, the indole ring's optical properties can be enhanced through chemical modifications, suggesting that derivatives of pyrimido[5,4-b]indole could be developed as fluorescent probes for bioimaging applications. researchgate.net Studying the photophysical behavior, including quantum yield and fluorescence lifetime, is crucial for understanding its potential in such applications.

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Conformational Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and is particularly sensitive to functional groups and intermolecular interactions. researchgate.net For this compound, the N-H group of the indole ring is a key site for hydrogen bonding.

FTIR studies on indole and its derivatives have shown that the N-H stretching vibration frequency shifts upon the formation of hydrogen bonds. nih.gov This allows for the characterization of hydrogen bonding networks in the solid state or in solution. nih.gov In structurally related chloro-substituted azaindoles, characteristic carbonyl stretching vibrations are observed as strong bands in both IR and Raman spectra, with their precise frequencies influenced by conjugation effects within the ring system. mdpi.com Analysis of the vibrational spectra, supported by Density Functional Theory (DFT) calculations, enables a detailed assignment of vibrational modes and offers insights into the molecule's conformational properties. mdpi.comiu.edu.sa

Crystallographic and Diffraction Methods for Structural Insights

To fully comprehend the three-dimensional structure of this compound at an atomic level, crystallographic methods are paramount.

X-ray Crystallography for Solid-State Structure Determination of Pyrimido[5,4-b]indole Derivatives and Co-crystals

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the molecule's conformation and the packing arrangement within a crystal lattice.

For example, the X-ray diffraction analysis of a related compound, 5-chloro-7-azaindole-3-carbaldehyde, showed that the molecules form dimers in the crystal lattice through strong N–H···N hydrogen bonds. mdpi.com Such studies on derivatives of this compound would elucidate how the chloro and methyl substituents influence the crystal packing and intermolecular interactions, such as π–π stacking and hydrogen bonding.

Table 3: Example Single-Crystal X-ray Diffraction Data for a Related Heterocycle (5-chloro-7-azaindole-3-carbaldehyde)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.82810(12)
b (Å) 12.7330(3)
c (Å) 15.9167(5)
β (°) 94.539(3)
Z (molecules/unit cell) 4

Data from a structural study of a related chloro-substituted indole derivative. mdpi.com

The formation of co-crystals, where the target compound is crystallized with another molecule (a co-former), can also be investigated. mdpi.com X-ray diffraction of these co-crystals reveals the specific non-covalent interactions (heterosynthons) that govern their assembly, providing insights into molecular recognition phenomena. mdpi.com

Chromatographic Techniques for High-Resolution Separation and Profiling

Chromatography is fundamental in the research and development of pyrimido[5,4-b]indoles, ensuring the purity and correct identification of compounds used in biological assays.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of pyrimido[5,4-b]indole derivatives. While specific HPLC protocols for this compound are not detailed in the available literature, the general application of chromatographic techniques for this class of compounds is well-established for purification and analysis. mdpi.comsharif.edu Synthesis of pyrimido[5,4-b]indole libraries often results in complex mixtures containing starting materials, intermediates, and byproducts. acs.org HPLC, coupled with detectors like UV-Vis or mass spectrometry (LC-MS), allows for the high-resolution separation of these components, enabling the isolation and purification of target compounds. mdpi.com For instance, column chromatography is a standard method reported for the purification of newly synthesized pyrimido[4,5-b]indole derivatives, highlighting the importance of chromatographic separation in obtaining compounds of sufficient purity for subsequent biological evaluation. mdpi.com

Table 1: Application of Chromatography in Pyrimido[5,4-b]indole Research

TechniqueApplicationPurposeDetectionReference
Column Chromatography Purification of synthesized compoundsTo isolate the desired product from reaction mixtures.Not specified, typically TLC visualization mdpi.com
HPLC Purity assessment and separationTo ensure the chemical purity of compounds prior to biological screening and to separate complex mixtures.UV, Mass Spectrometry (MS) acs.org

Chiral Chromatography for Enantiomeric Purity and Separation of Pyrimido[5,4-b]indole Stereoisomers

The potential for stereoisomerism is a critical consideration in the development of pyrimido[5,4-b]indole-based compounds. The biological activity of enantiomers can differ significantly, with one isomer often being more potent or having a different pharmacological profile than the other. nih.gov Research on the related 9H-pyrimido[4,5-b]indole series has demonstrated that the stereoconfiguration has a strong influence on inhibitory activity against kinases like GSK-3β, with (R)-enantiomers showing nanomolar potency while their (S)-configured counterparts experience a substantial loss in activity. nih.gov

This enantioselectivity underscores the necessity of chiral chromatography for the analytical and preparative separation of pyrimido[5,4-b]indole stereoisomers. Chiral HPLC methods are employed to determine the enantiomeric purity of synthesized compounds and to isolate individual enantiomers for distinct biological evaluation. The construction of the indole core and its subsequent modifications can introduce chiral centers or axial chirality, making chiral separation techniques vital for accurate structure-activity relationship (SAR) studies. semanticscholar.org

Therapeutic Potential and Future Research Directions for 4 Chloro 8 Methyl 5h Pyrimido 5,4 B Indole and Its Analogues

Development of Novel Therapeutic Agents Based on the Pyrimido[5,4-b]indole Scaffold

The versatility of the pyrimido[5,4-b]indole nucleus has enabled its development for a wide range of biological targets. High-throughput screening and subsequent optimization have identified this class of compounds as potent and selective modulators of key physiological pathways. nih.govsemanticscholar.org

Key therapeutic applications include:

Immunomodulatory Agents: A significant area of research has focused on pyrimido[5,4-b]indoles as selective agonists of Toll-like receptor 4 (TLR4), a critical receptor in the innate immune system. nih.govnih.gov These small molecule, non-lipid-like agonists can stimulate innate immune cells, making them promising candidates for development as vaccine adjuvants or standalone immunotherapeutics. semanticscholar.orgresearchgate.net For instance, a substituted pyrimido[5,4-b]indole, referred to as PBI1, was shown to activate macrophages into an anti-tumor phenotype, enhancing their phagocytic efficiency by five-fold. nih.gov

Anticancer Agents: Analogues of the pyrimido-indole scaffold have demonstrated potent anticancer activity through various mechanisms. The isomeric pyrimido[4,5-b]indole chemotype has shown affinity for multiple anticancer targets, including receptor tyrosine kinases. mssm.edu One study identified 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of RET and TRK kinases, which are oncogenic drivers in several cancer types. nih.gov Other derivatives have been developed as MDM2 inhibitors, aiming to restore the tumor-suppressing function of p53. nih.gov

Adrenoceptor Ligands: Derivatives of pyrimido[5,4-b]indole have been identified as potent and selective ligands for α1-adrenoceptors. nih.gov Specifically, a series of 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione derivatives showed preferential affinity for the α1D-adrenoceptor subtype, highlighting their potential for treating conditions where this receptor is implicated. nih.gov

Table 1: Therapeutic Applications of the Pyrimido-indole Scaffold
Scaffold TypeTherapeutic TargetPotential ApplicationKey Findings
Pyrimido[5,4-b]indoleToll-Like Receptor 4 (TLR4)Immunotherapy, Vaccine AdjuvantActs as a selective TLR4 agonist, stimulating innate immune cells and activating macrophages. nih.govnih.gov
Pyrimido[4,5-b]indoleRET/TRK KinasesAnticancer TherapyDual inhibition of oncogenic kinases involved in lung, thyroid, and other cancers. nih.gov
Pyrimido[5,4-b]indole-2,4-dioneα1D-AdrenoceptorNeurological/Cardiovascular DisordersHigh-affinity, selective ligands for α1-adrenoceptor subtypes. nih.govnih.gov
Pyrimido[4,5-b]indoleMDM2Anticancer TherapyInhibits MDM2 to restore p53 tumor suppressor function. nih.gov

Strategies for Overcoming Drug Resistance

A critical challenge in modern therapeutics is the emergence of drug resistance. The pyrimido-indole scaffold offers promising avenues for developing agents that can circumvent or overcome these resistance mechanisms.

In oncology, selective kinase inhibitors often lose efficacy as tumors develop bypass mechanisms. nih.gov For example, resistance to selective RET inhibitors can arise from the upregulation of the TRK kinase. A novel 9H-pyrimido[4,5-b]indole derivative was specifically designed as a dual inhibitor of both RET and TRK. This dual-targeting approach provides a preemptive strategy to block a known resistance pathway, potentially offering a more durable therapeutic response in cancers with RET or TRK genetic alterations. nih.gov

Exploration of Combination Chemotherapy Approaches

The unique mechanisms of action of pyrimido-indole derivatives make them attractive candidates for combination therapies to achieve synergistic effects and enhance treatment efficacy.

In the realm of cancer immunotherapy, a pyrimido[5,4-b]indole compound (PBI1) that activates macrophages was tested in combination with an anti-CD47 antibody. nih.gov The anti-CD47 antibody blocks a "don't eat me" signal on cancer cells, making them more susceptible to phagocytosis. The combination of PBI1-induced macrophage activation and the blockade of the CD47 signal resulted in a roughly 10-fold enhancement of cancer cell phagocytosis, demonstrating a powerful synergistic effect. nih.gov

Similarly, a pyrimido[4,5-b]indole derivative (12c) designed as an MDM2 inhibitor showed enhanced cytotoxicity when combined with the conventional chemotherapy drug Doxorubicin. nih.govtandfonline.com The IC50 value for the combination was significantly lower than for the agent alone, suggesting that inhibiting MDM2 can sensitize cancer cells to traditional cytotoxic agents. nih.govtandfonline.com

Precision Targeting of Disease Pathways and Molecular Mechanisms

The therapeutic effects of pyrimido-indole analogues are rooted in their ability to precisely target specific molecular components of disease pathways. Computational and experimental studies have elucidated these mechanisms, paving the way for rational drug design.

The best-characterized mechanism is the activation of the Toll-like receptor 4 (TLR4) pathway . Pyrimido[5,4-b]indoles have been identified as selective TLR4 ligands. semanticscholar.orgacs.org Computational docking studies suggest they bind to the myeloid differentiation protein-2 (MD-2), an accessory protein in the TLR4 receptor complex. nih.govacs.org This interaction triggers a conformational change that activates downstream signaling cascades, including the NF-κB and type I interferon pathways, leading to the production of inflammatory cytokines and chemokines. semanticscholar.orgnih.gov

In cancer, derivatives target key oncogenic drivers like the RET and TRK receptor tyrosine kinases . By occupying the ATP-binding pocket of these kinases, the compounds inhibit their aberrant signaling, which is responsible for tumor growth and proliferation in specific patient populations. nih.gov

Table 2: Molecular Targets and Pathways for Pyrimido-indole Analogues
Molecular TargetDisease PathwayPyrimido-indole Analogue ClassMechanism of Action
TLR4/MD-2 ComplexInnate Immunity SignalingPyrimido[5,4-b]indolesBinds to MD-2, inducing TLR4 activation and downstream NF-κB and interferon signaling. nih.govnih.gov
RET/TRK KinasesOncogenic ProliferationPyrimido[4,5-b]indolesInhibits kinase activity, blocking aberrant signaling that drives tumor growth. nih.gov
α1-AdrenoceptorsAdrenergic SignalingPyrimido[5,4-b]indole-2,4-dionesActs as a potent and selective antagonist at α1-adrenoceptor subtypes. nih.gov
MDM2p53 Tumor SuppressionPyrimido[4,5-b]indolesBlocks the interaction between MDM2 and p53, stabilizing p53 and restoring its function. nih.gov

Scope for Further Structural Modification and Optimization of the Pyrimido[5,4-b]indole Nucleus

Extensive structure-activity relationship (SAR) studies have demonstrated that the biological activity of the pyrimido[5,4-b]indole scaffold can be finely tuned through chemical modifications at various positions. This provides a rich opportunity for further optimization to enhance potency, selectivity, and drug-like properties.

SAR studies on TLR4 agonists have revealed several key trends:

C8 Position: Substitution with aryl groups, such as phenyl or β-naphthyl, at the C8 position of the indole (B1671886) ring was found to significantly increase agonist potency, potentially by forming additional binding interactions within the TLR4/MD-2 complex. nih.govnih.gov

N5 Position: The introduction of short alkyl substituents at the N5 position can reduce the cytotoxicity of the lead compounds while maintaining TLR4 agonist activity. semanticscholar.org

N3 and Carboxamide Positions: Modifications at the N3 and carboxamide regions of the scaffold can differentially affect the downstream signaling, skewing the cytokine profile towards either an NF-κB-dominant (e.g., IL-6) or a type I interferon-dominant (e.g., IP-10) response. semanticscholar.orgnih.gov This allows for the development of biased agonists tailored for specific therapeutic effects.

For kinase inhibitors, modifications to the appended heterocycles dictate target selectivity. For example, a tert-butyl pyrazole (B372694) moiety was found to permit dual activity against both RET and TRK, whereas a tert-butyl isoxazole (B147169) provided greater selectivity for RET. nih.gov

Table 3: Structure-Activity Relationship (SAR) Summary for the Pyrimido[5,4-b]indole Nucleus (as TLR4 Agonists)
Position on ScaffoldType of SubstitutionEffect on Activity/Property
C8Aryl groups (e.g., Phenyl)Significantly increases agonist potency. nih.govacs.org
N5Short alkyl groupsReduces cytotoxicity while maintaining activity. semanticscholar.org
N3Varies (e.g., Phenyl)Modulates downstream cytokine profile (NF-κB vs. IFN). nih.gov
CarboxamidePhenyl and substituted phenylCan skew cytokine response toward the type I interferon pathway. semanticscholar.org

Translational Research Perspectives and Clinical Applicability

The preclinical findings for pyrimido-indole analogues present compelling opportunities for translation into clinical applications. The development of small molecule TLR4 agonists is particularly promising, as there is a clear precedent for the clinical success of TLR4-based ligands, such as monophosphoryl lipid A (MPLA), which is used in an FDA-approved vaccine. nih.gov This established pathway could facilitate the clinical development of pyrimido[5,4-b]indoles as next-generation vaccine adjuvants or as agents for cancer immunotherapy.

Furthermore, pyrimido-indole-based kinase inhibitors that can preemptively target resistance mechanisms align with the current trajectory of oncology drug development toward more durable and effective targeted therapies. nih.gov The ability to create dual- or multi-targeting inhibitors from this scaffold could address significant unmet needs in cancers that are prone to relapse.

While the journey from a promising chemical scaffold to an approved therapeutic is long and complex, the robust and varied biological activities of pyrimido[5,4-b]indole and its analogues, supported by detailed mechanistic and SAR studies, establish a strong foundation for future translational research and potential clinical applicability in diverse and challenging diseases.

Q & A

Q. What are the key steps for synthesizing 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole?

The synthesis typically involves multi-step organic reactions. A validated method includes Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization using 2-nitrochalcones and aliphatic primary amines. This protocol, optimized with Cs₂CO₃ as a base, achieves yields of 77–90% and allows structural diversification of the pyrimidoindole core . Key steps include:

  • Formation of a 2,3-disubstituted indole intermediate.
  • Cyclization under controlled temperature (80–100°C) and inert atmosphere.
  • Purification via column chromatography or recrystallization.

Q. How is structural characterization performed for this compound?

Structural validation employs:

  • SMILES/InChI : Canonical SMILES (e.g., C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl) and InChIKey (e.g., JJDNZPROOPECEV-UHFFFAOYSA-N) for digital database alignment .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, chloro at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (217.66 g/mol) and isotopic patterns .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : 7.9 µg/mL in aqueous buffers, necessitating DMSO or ethanol as solvents for biological assays .
  • Collision Cross Section (CCS) : Predicted CCS values (e.g., 140.6 Ų for [M+H]⁺) aid in LC-MS method optimization for purity checks .
  • LogP : ~2.9, indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR strategies involve:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., fluoro at C8) enhances receptor binding affinity, as seen in alpha-1 adrenoceptor ligands (Ki = 0.21 nM) .
  • Side Chain Engineering : Adding (phenylpiperazinyl)alkyl chains improves selectivity (>10,000-fold for alpha-1 over alpha-2 receptors) .
  • Computational Modeling : Docking studies using PyMol or AutoDock to predict interactions with targets like Toll-like receptor 4 (TLR4) .

Q. How to resolve contradictions in reported biological activities?

Discrepancies in antiviral or anticancer data can arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. Huh7 for HBV inhibition) .
  • Purity Thresholds : Impurities >5% (detected via HPLC ) may artifactually modulate activity.
  • Metabolic Stability : Variability in microsomal stability assays (e.g., rat vs. human liver microsomes) .
    Methodology : Standardize assays using WHO guidelines and validate purity with tandem MS .

Q. What catalytic systems enhance synthetic efficiency?

Advanced protocols include:

  • Cu(I) Catalysis : CuI/Cs₂CO₃ systems improve cyclization efficiency, reducing side products .
  • Continuous Flow Reactors : For scalable synthesis, minimizing reaction time (e.g., from 24h to 2h) .
  • Microwave-Assisted Synthesis : Accelerates ring-closure steps (e.g., 30 min vs. 6h conventional heating) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.